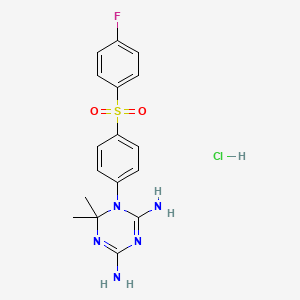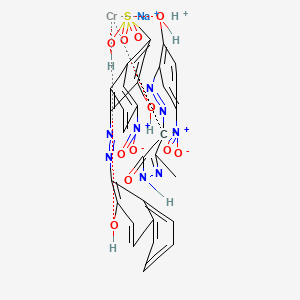
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is a complex organic compound with a molecular formula of C32H19CrN8O11S.2Na . This compound is known for its intricate structure, which includes azo groups, nitro groups, and chromate ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compounds with chromate salts under controlled conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The azo groups can undergo substitution reactions, where the aromatic rings are replaced by other substituents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) is utilized in various scientific research fields:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions.
Biology: The compound’s chromate component is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the dye industry for coloring textiles and other materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The chromate ion can form complexes with various biomolecules, altering their function and activity. The azo groups can also participate in electron transfer reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and chromate complexes. For example:
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato)chromate .
- Disodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato)(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonato)chromate .
These compounds share similar structural features but differ in their specific substituents and molecular weights. The unique combination of functional groups in sodium hydrogen (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(2-) makes it particularly valuable for specific research applications.
Propriétés
Numéro CAS |
85865-89-0 |
|---|---|
Formule moléculaire |
C30H22CrN8NaO11S+ |
Poids moléculaire |
777.6 g/mol |
Nom IUPAC |
sodium;chromium;hydron;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1H-pyrazol-4-id-5-one |
InChI |
InChI=1S/C20H13N3O7S.C10H8N5O4.Cr.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;1-5-9(10(17)14-11-5)13-12-7-4-6(15(18)19)2-3-8(7)16;;/h1-10,24-25H,(H,28,29,30);2-4,16H,1H3,(H,14,17);;/q;-1;;+1/p+1 |
Clé InChI |
KRAHQUSLIAFVKK-UHFFFAOYSA-O |
SMILES canonique |
[H+].CC1=NNC(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


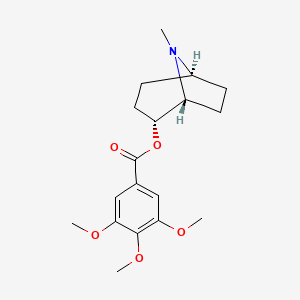
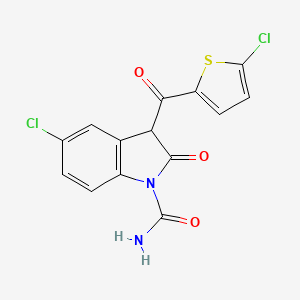
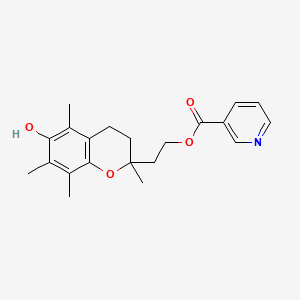

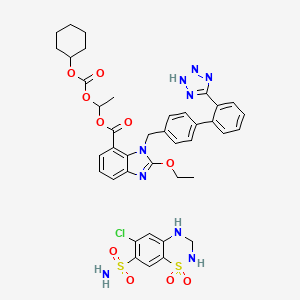
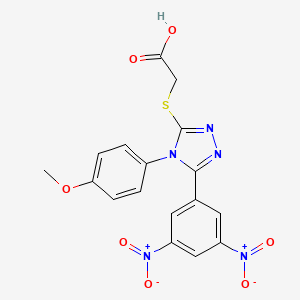


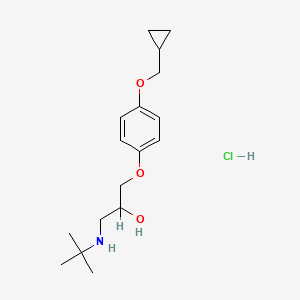
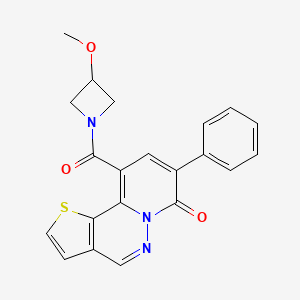
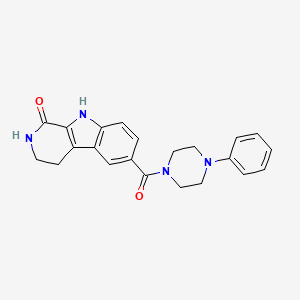

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
